7-Tetradecyne
Overview
Description
7-Tetradecyne: is an organic compound with the molecular formula C14H26 . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its systematic name, This compound , and has a molecular weight of 194.3562 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Tetradecyne can be synthesized through various methods, including the Sonogashira coupling reaction . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields of the desired alkyne .
Industrial Production Methods: In industrial settings, this compound can be produced through the dehydrohalogenation of 7-Tetradecene . This process involves the removal of hydrogen halide from the corresponding alkene using a strong base such as potassium hydroxide or sodium amide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 7-Tetradecyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield the corresponding alkane, 7-Tetradecane.
Substitution: The triple bond in this compound can undergo nucleophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Palladium catalyst, hydrogen gas.
Substitution: Halogens, hydrogen halides, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: 7-Tetradecyne is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving alkynes. It is also employed in the development of bioorthogonal chemistry techniques .
Medicine: It is used to synthesize bioactive molecules with therapeutic properties .
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, including surfactants and lubricants .
Mechanism of Action
The mechanism of action of 7-Tetradecyne involves its ability to undergo various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond is highly reactive and can participate in addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
7-Tetradecene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
7-Tetradecane: An alkane with the same carbon chain length but without any multiple bonds.
Uniqueness: 7-Tetradecyne is unique due to the presence of the carbon-carbon triple bond, which imparts distinct chemical reactivity compared to its alkene and alkane counterparts. This reactivity makes it a valuable compound in organic synthesis and various industrial applications .
Properties
IUPAC Name |
tetradec-7-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWSIIBAYUTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188716 | |
Record name | 7-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35216-11-6 | |
Record name | 7-Tetradecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35216-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Tetradecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035216116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Tetradecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 7-Tetradecyne be selectively reduced to its corresponding alkene?
A1: Yes, research demonstrates that this compound can be selectively reduced to 7-Tetradecene using a bimetallic catalyst system comprising Rhodium Chloride (RhCl3) and Copper(II) Nitrate (Cu(NO3)2) in the presence of triethoxysilane and water. This catalytic system exhibits chemoselectivity, primarily reducing the alkyne to the alkene without affecting other reducible functional groups, achieving a yield of 71% with a 3.5:1 Z/E ratio. []
Q2: Are there efficient methods to synthesize symmetrical alkynes like this compound?
A2: Yes, this compound can be synthesized from readily available starting materials like α,α,α-trichloroalkanes or α,α,α,ω-tetrachloroalkanes. These readily available starting materials undergo a series of transformations, including dehydrohalogenation and coupling reactions, to yield symmetrical alkynes like this compound. []
Q3: Can this compound be used as a starting material in the synthesis of more complex molecules?
A3: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it reacts with pentacene derivative 2 through a Diels-Alder reaction to yield a di-adduct intermediate (compound 3 in the research) used in the synthesis of fluorinated poly(p-phenylene ethynelene)s (PPEs). This reaction exhibits notable syn selectivity, contrasting with similar reactions using other dienophiles. []
Q4: Does this compound exhibit any unique reactivity under strongly basic conditions?
A4: Yes, this compound undergoes a process called "acetylene zipper" isomerization in the presence of the strong base KAPA (potassium 3-aminopropylamide). This isomerization rapidly and mildly repositions the triple bond within the carbon chain, potentially leading to the formation of its terminal isomer, 1-Tetradecyne. []
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